N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride, commonly referred to as Bzl,ME-D-met-ome hydrochloride, is a chemical compound characterized by its molecular formula and a molecular weight of approximately 303.9 g/mol. This compound is a derivative of the essential amino acid methionine and is recognized for its structural complexity, which includes a benzyl group and a methyl group attached to the nitrogen atom of the methionine backbone. Its CAS number is 1272755-11-9, and it typically appears as a solid white powder with high purity levels (≥ 99% HPLC) .
This compound exhibits significant biological activity due to its structural resemblance to methionine, which plays critical roles in protein synthesis and cellular metabolism. It has been studied for its potential effects on various biological pathways, including those related to cell signaling and metabolism. The benzyl and methyl substituents may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .
Research indicates that Bzl,ME-D-met-ome hydrochloride may have implications in drug development, particularly in designing compounds that target specific pathways involved in diseases such as cancer and metabolic disorders .
The synthesis of N-benzyl-N-methyl-D-methionine methyl ester hydrochloride typically involves several steps:
These steps can be optimized for yield and purity depending on the desired application.
Bzl,ME-D-met-ome hydrochloride has several applications across various fields:
Studies on Bzl,ME-D-met-ome hydrochloride have explored its interactions with various biological targets. It has been shown to influence pathways related to cell proliferation and apoptosis. Interaction studies often focus on its ability to modulate enzyme activities or receptor interactions, particularly within metabolic pathways influenced by methionine derivatives .
Bzl,ME-D-met-ome hydrochloride shares similarities with other amino acid derivatives but possesses unique characteristics due to its specific substituents. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| D-Methionine methyl ester hydrochloride | Simpler structure without benzyl substitution | |
| N-Benzyl-L-methionine methyl ester hydrochloride | L-isomer variant; different biological activity | |
| N-Methyl-D-methionine | Lacks ester functionality; more polar | |
| H-Cysteine(Bzl)-OMe.HCl | Cysteine derivative; involved in redox reactions |
Bzl,ME-D-met-ome hydrochloride's unique combination of a benzyl group and a methylated nitrogen distinguishes it from these analogs, potentially influencing its pharmacokinetic properties and biological interactions .
The benzyl protection of carboxyl groups represents a fundamental strategy in amino acid derivative synthesis, particularly for the preparation of benzyl,methyl-D-methionine-methyl ester hydrochloride [1]. This approach provides selective protection of the carboxylic acid functionality while maintaining compatibility with subsequent synthetic transformations [10].
The installation of benzyl protection groups on amino acid carboxyl functionalities typically employs benzyl chloroformate as the primary reagent [10]. This methodology, originally developed by Leonidas Zervas in the early 1930s, utilizes the reaction between benzyl chloroformate and amino acids under basic conditions to form the corresponding benzyloxycarbonyl-protected derivatives [10]. The reaction proceeds through nucleophilic attack of the carboxyl oxygen on the carbonyl carbon of benzyl chloroformate, followed by elimination of hydrogen chloride [13].
The benzyloxycarbonyl protecting group demonstrates exceptional stability under basic conditions while remaining selectively removable through catalytic hydrogenation using palladium on carbon as the catalyst [10] [12]. This orthogonal protection strategy enables selective deprotection without affecting other functional groups present in the molecule [12]. The protecting group effectively suppresses the nucleophilic and basic properties of the carboxyl group, preventing unwanted side reactions during subsequent synthetic steps [10].
Optimization studies have demonstrated that benzyl protection reactions achieve optimal yields when conducted in dichloromethane or dimethylformamide as solvents, with triethylamine or sodium carbonate serving as the base [9] [12]. Temperature control proves critical, with reactions typically performed at 0-25°C to minimize side product formation [12]. The stoichiometry requires 1.1-1.5 equivalents of benzyl chloroformate relative to the amino acid substrate, with 1.2-2.0 equivalents of base to ensure complete conversion [16].
Literature reports indicate that benzyl protection reactions consistently achieve yields of 85-95% when optimized conditions are employed [16]. The reaction time typically ranges from 2-6 hours, depending on the specific substrate and reaction conditions [16]. Monitoring reaction progress through thin-layer chromatography enables precise determination of completion [12].
The mechanism of benzyl protection involves initial coordination of the carboxyl group with the benzyl chloroformate reagent [21]. The carbonyl oxygen of the carboxylic acid acts as the nucleophile, attacking the electrophilic carbon center of the chloroformate [21]. This results in the formation of a tetrahedral intermediate, which subsequently eliminates hydrogen chloride to yield the protected carboxyl derivative [21].
The selectivity of this protection strategy derives from the differential reactivity between carboxyl and amino functionalities toward chloroformate reagents [9]. Under the employed reaction conditions, the carboxyl group demonstrates higher nucleophilicity compared to the amino group, enabling selective protection [9]. This selectivity proves essential for maintaining the integrity of the amino acid structure during subsequent synthetic manipulations [12].
The N-methylation of amino acid derivatives requires careful consideration of protecting group strategies to ensure selective alkylation at the nitrogen center [23]. Trifluoroacetyl protection has emerged as a particularly effective approach for facilitating controlled N-methylation reactions [11] [14].
The introduction of trifluoroacetyl protection groups on amino acid nitrogen centers employs trifluoroacetic anhydride as the primary reagent [23]. This protection strategy proceeds through acylation of the amino group under basic conditions, typically using triethylamine as the base in dichloromethane solvent [23]. The trifluoroacetyl group provides enhanced electrophilicity to the protected amino acid, facilitating subsequent methylation reactions [28] [31].
Installation of trifluoroacetyl protection requires careful temperature control, with reactions typically conducted at 0°C to room temperature to prevent decomposition [23]. The reaction proceeds rapidly, usually reaching completion within 1-2 hours [23]. The trifluoroacetyl protecting group demonstrates excellent stability under the conditions required for subsequent methylation steps [14].
Following trifluoroacetyl protection, methylation reactions can be performed using various methylating reagents [19] [25]. Methyl trifluoroacetate has been identified as an effective methylation reagent that operates under mild conditions with good functional group tolerance [11] [19]. This reagent enables the transformation of nitrogen-hydrogen functionalities to their corresponding N-methyl derivatives with high selectivity [19].
The methylation process typically requires 1.2-2.0 equivalents of the methylating reagent and 2.0-3.0 equivalents of base [23]. Dimethylformamide or tetrahydrofuran serve as optimal solvents for these transformations [23]. Reaction temperatures of 0-50°C provide the best balance between reaction rate and selectivity [23]. Under optimized conditions, N-methylation reactions achieve yields of 75-90% [25].
The N-methylation mechanism involves initial deprotonation of the trifluoroacetyl-protected amino acid by the base, generating a nucleophilic nitrogen center [25]. The methylating reagent then undergoes nucleophilic substitution, transferring the methyl group to the nitrogen atom [25]. The trifluoroacetyl protecting group enhances the acidity of the nitrogen-hydrogen bond, facilitating deprotonation and improving the efficiency of the methylation process [28] [31].
The selectivity of this methylation approach results from the controlled reactivity imparted by the trifluoroacetyl protecting group [28]. This protection strategy prevents over-methylation and ensures formation of the desired mono-methylated product [31]. The electron-withdrawing nature of the trifluoroacetyl group stabilizes the methylated intermediate, preventing unwanted side reactions [28].
The synthesis of benzyl,methyl-D-methionine-methyl ester hydrochloride requires careful optimization of esterification and deprotection sequences to achieve high yields and purity [15] [16]. This optimization involves systematic evaluation of reaction conditions, reagent selection, and sequential operation parameters [17].
Multiple esterification approaches have been evaluated for amino acid methyl ester preparation [4] [15] [16]. The thionyl chloride-methanol method represents the most widely employed approach, achieving yields of 85-95% under optimized conditions [17] [22]. This method involves treatment of the carboxylic acid with thionyl chloride in methanol, generating the methyl ester with concurrent formation of sulfur dioxide and hydrogen chloride as byproducts [21] [22].
Alternative esterification methods include the trimethylchlorosilane-methanol approach, which achieves yields of 80-90% under milder conditions [4] [16]. This method demonstrates enhanced functional group tolerance and reduced side product formation compared to the thionyl chloride method [4]. However, the trimethylchlorosilane approach requires moisture-free conditions and longer reaction times of 2-6 hours [16].
Microwave-assisted esterification has emerged as a promising alternative, achieving yields of 90-100% with significantly reduced reaction times of 10-30 minutes [17]. This approach utilizes microwave heating to accelerate the esterification process while maintaining high selectivity [17]. The enhanced heating efficiency enables rapid conversion while minimizing thermal decomposition [17].
The deprotection sequence for benzyl,methyl-D-methionine-methyl ester hydrochloride synthesis requires careful consideration of protecting group orthogonality [18] [37]. Trifluoroacetyl groups are typically removed first using mild basic conditions such as aqueous ammonia or potassium carbonate [14] [18]. This selective deprotection maintains the integrity of the benzyl ester protecting group [18].
Subsequent benzyl ester deprotection employs catalytic hydrogenation using palladium on carbon as the catalyst [29] [37]. This method achieves quantitative deprotection under mild conditions without affecting the methyl ester functionality [29]. The hydrogenation process typically requires 1-4 hours at room temperature under atmospheric pressure of hydrogen gas [29].
Optimization studies have demonstrated that the addition of niobic acid on carbon as a cocatalyst significantly enhances the efficiency of benzyl deprotection [29]. This modification reduces reaction times and improves yields while eliminating the need for additional neutralization steps [29]. The cocatalyst approach enables quantitative deprotection within 45 minutes [29].
Integrated synthesis approaches have been developed to optimize the overall synthetic sequence for benzyl,methyl-D-methionine-methyl ester hydrochloride preparation [23]. These approaches focus on minimizing the number of purification steps and maximizing overall yields through careful selection of reaction conditions and protecting group strategies [26] [27].
Sequential protection-methylation-esterification-deprotection sequences achieve overall yields of 60-75% when optimized [23]. Key optimization parameters include temperature control, reagent stoichiometry, and solvent selection [23]. The use of orthogonal protecting groups enables selective manipulation of different functional groups without interference [26] [27].
Continuous flow synthesis approaches have been investigated as alternatives to traditional batch processes [17]. These methods offer enhanced temperature control, improved mixing, and reduced reaction times [17]. Flow synthesis enables precise control of reaction parameters and facilitates scale-up for larger production volumes [17].
| Parameter | Benzyl Protection | N-Methylation | Esterification | Final Deprotection |
|---|---|---|---|---|
| Temperature (°C) | 0-25 | 0-50 | 25-65 | 25-40 |
| Reaction Time (h) | 2-6 | 1-4 | 0.5-3 | 1-12 |
| Solvent System | Dichloromethane/Dimethylformamide | Dimethylformamide/Tetrahydrofuran | Methanol/Dichloromethane | Trifluoroacetic acid cocktails |
| Base Equivalents | 1.2-2.0 | 2.0-3.0 | Not applicable | Not applicable |
| Protecting Agent Equivalents | 1.1-1.5 | 1.2-2.0 | 3.0-5.0 | Not applicable |
| Concentration (M) | 0.1-0.5 | 0.2-0.8 | 0.5-2.0 | Neat-90% |
| Method | Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|
| Thionyl chloride/Methanol Esterification | 85-95 | 0.5-3 h | High yield, clean reaction | Toxic reagent, hydrogen chloride evolution |
| Trimethylchlorosilane/Methanol Esterification | 80-90 | 2-6 h | Mild conditions, good yields | Moisture sensitive |
| Fischer-Speier Esterification | 60-75 | 6-24 h | Classical method, well-established | Long reaction times, harsh conditions |
| Microwave-Assisted Esterification | 90-100 | 10-30 min | Rapid, energy efficient | Specialized equipment required |
| Benzyl Protection via Benzyl chloroformate | 88-95 | 2-6 h | Mild conditions, selective | Requires hydrogenation for removal |
| Trifluoroacetyl N-Methylation | 75-90 | 1-4 h | High selectivity, mild conditions | Requires careful base control |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Bzl,ME-D-met-ome hcl through both proton and carbon-13 analyses. The compound exhibits characteristic spectral patterns consistent with its structural features as a benzylated, N-methylated D-methionine methyl ester hydrochloride salt [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The α-proton (C2 position) appears as a complex multiplet in the range 4.5-4.8 parts per million, reflecting its position adjacent to the electronegative nitrogen and carboxyl carbon [3]. This chemical shift is characteristic of amino acid derivatives where the α-carbon environment is influenced by both the amino group substitution and the ester functionality.
The methylene protons adjacent to sulfur (C4 position) resonate between 2.5-2.7 parts per million as a multiplet, displaying the expected downfield shift due to the electron-withdrawing nature of the sulfur atom [3] [4]. The intermediate methylene group (C3 position) appears as a multiplet in the 2.0-2.3 parts per million region, showing typical alkyl chain characteristics.
The N-methyl group produces a singlet at 2.8-3.0 parts per million, while the sulfur-bound methyl group appears as a singlet at approximately 2.1 parts per million [3]. The benzyl methylene protons appear as a complex multiplet between 4.2-4.4 parts per million, demonstrating the deshielding effect of the aromatic ring and nitrogen substitution.
The aromatic protons of the benzyl group exhibit the characteristic pattern of monosubstituted benzene rings, appearing as a multiplet in the 7.3-7.5 parts per million region [5]. The methyl ester protons resonate as a singlet between 3.7-3.8 parts per million, consistent with typical ester methyl group chemical shifts.
In the hydrochloride salt form, the ammonium protons appear as a broad signal between 8-12 parts per million due to rapid exchange and the ionic nature of the ammonium group [6] [7].
Carbon-13 Nuclear Magnetic Resonance Analysis
The α-carbon (C2) resonates in the 60-65 parts per million range, reflecting its substitution pattern with nitrogen and the carbonyl carbon [3]. The methylene carbons show distinct chemical shifts: the sulfur-adjacent carbon (C4) appears at 28-32 parts per million, while the intermediate methylene carbon (C3) resonates at 28-30 parts per million.
The N-methyl carbon appears at 40-42 parts per million, while the sulfur-bound methyl carbon resonates at 15-16 parts per million [4]. The benzyl methylene carbon is observed at 55-58 parts per million, and the aromatic carbons appear in the characteristic range of 127-137 parts per million. The ester methyl carbon resonates at 52-53 parts per million, typical for methyl ester functionalities.
Mass spectrometric analysis of Bzl,ME-D-met-ome hcl reveals characteristic fragmentation pathways that provide structural confirmation and facilitate identification [8] [9]. The molecular ion peak appears at m/z 303.85 [M+H]+ with relatively low intensity (5-15%), typical for amino acid ester salts due to their propensity for facile fragmentation.
Primary Fragmentation Pathways
The base peak typically occurs at m/z 268.1, corresponding to the loss of chloride from the molecular ion [M-Cl]+ [8]. This fragmentation is favored due to the ionic nature of the ammonium chloride bond, making it the most abundant ion in the spectrum.
A significant fragment appears at m/z 240.1, representing the sequential loss of hydrogen chloride and carbon monoxide [M-HCl-CO]+ [9]. This fragmentation pathway is characteristic of amino acid ester hydrochlorides, where the elimination of the salt moiety is followed by carbonyl loss through α-cleavage mechanisms.
Secondary Fragmentation Processes
The loss of the benzyl group produces a fragment at m/z 194.1, demonstrating the characteristic N-benzyl cleavage pattern observed in benzylated amino acid derivatives [10]. This fragmentation occurs through charge-directed mechanisms where the positive charge facilitates the departure of the benzyl moiety.
Side chain fragmentation generates an ion at m/z 162.1 through the loss of the methylthioethyl group. This fragmentation is specific to methionine derivatives and provides diagnostic information about the presence of the thioether side chain [11] [12].
Characteristic Rearrangement Ions
The N-benzyl-N-methylamine fragment appears at m/z 134.1, formed through rearrangement processes that preserve the nitrogen substitution pattern [8]. This ion provides confirmation of the N-benzyl, N-methyl substitution pattern characteristic of the compound.
The tropylium ion at m/z 91.1 results from benzyl rearrangement processes common in benzyl-containing compounds [13] [10]. This fragment typically shows high relative intensity (80-95%) and serves as a reliable marker for benzyl group presence.
McLafferty rearrangement produces a fragment at m/z 74.1 through the characteristic six-membered transition state involving the ester functionality [9]. This fragmentation pathway is diagnostic for methyl ester groups and confirms the ester nature of the compound.
Infrared spectroscopic analysis of Bzl,ME-D-met-ome hcl provides definitive identification of functional groups and confirmation of the salt structure [14] [15]. The spectrum exhibits characteristic absorption patterns that collectively confirm the molecular structure and ionic nature of the compound.
Ammonium Group Vibrations
The most prominent feature appears as a broad, intense envelope spanning 3200-2800 cm⁻¹, attributed to NH₃⁺ stretching vibrations [6] [7]. This broad absorption is characteristic of primary ammonium salts and results from the ionic nature of the ammonium group, which creates strong intermolecular interactions leading to peak broadening.
The NH₃⁺ asymmetric bending vibration appears at 1620-1560 cm⁻¹ with medium intensity [7]. This absorption is diagnostic for primary ammonium salts and distinguishes them from secondary or tertiary amine salts, which would show different bending patterns.
Ester Functional Group Analysis
The carbonyl stretching vibration of the ester group produces a strong absorption at 1740-1720 cm⁻¹ [16] [17]. This frequency range is characteristic of aliphatic methyl esters and confirms the presence of the methyl ester functionality. The position within this range reflects the electronic environment influenced by the adjacent substituted α-carbon.
Two distinct C-O stretching vibrations appear in the spectrum: a strong absorption at 1200-1150 cm⁻¹ and another at 1100-1050 cm⁻¹ [16]. These correspond to the two different C-O bonds in the ester group - the C-O bond connecting to the carbonyl carbon and the O-CH₃ bond, respectively. This pattern follows the "Rule of Three" for ester identification, where three intense peaks confirm ester presence.
Aromatic System Characteristics
The aromatic C-H bending vibrations appear at 760-690 cm⁻¹ with medium intensity, characteristic of monosubstituted benzene rings [14]. This absorption pattern confirms the presence of the benzyl group and its aromatic substitution pattern.
Aromatic C-H stretching vibrations overlap with the broad NH₃⁺ envelope but can be distinguished in the 3100-3000 cm⁻¹ region [18]. The aromatic C=C stretching vibrations, typically observed around 1600 and 1500 cm⁻¹, may be partially obscured by the ammonium bending vibrations but contribute to the overall spectral pattern.
Aliphatic Chain Vibrations
C-H stretching vibrations from the aliphatic portions of the molecule appear at 2950-2850 cm⁻¹ with medium intensity [18]. These absorptions are superimposed on the broader NH₃⁺ stretching envelope but can be resolved as sharper features within the broad absorption.
CH₂ and CH₃ bending vibrations occur at 1460-1430 cm⁻¹ with medium intensity, providing confirmation of the aliphatic chain structure connecting the amino acid backbone to the sulfur atom [15].
Sulfur-Containing Group Analysis
The C-S stretching vibration appears as a weak to medium intensity absorption in the 600-500 cm⁻¹ region [19]. While this absorption is relatively weak compared to other functional group vibrations, it provides confirmatory evidence for the presence of the thioether linkage characteristic of methionine derivatives.